molecular formula C14H10N6 B5573202 2-Phenyltriazolo[4,5-f]quinoxalin-7-amine

2-Phenyltriazolo[4,5-f]quinoxalin-7-amine

Cat. No.: B5573202
M. Wt: 262.27 g/mol
InChI Key: BXUKLPOUDNOXEF-UHFFFAOYSA-N
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Description

2-Phenyltriazolo[4,5-f]quinoxalin-7-amine is a heterocyclic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties . The unique structure of this compound makes it a valuable compound in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyltriazolo[4,5-f]quinoxalin-7-amine typically involves the condensation of o-phenylenediamine with various diketones, followed by cyclization with triazole derivatives . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. The yields of these reactions can vary, but they are generally high, making the synthesis efficient and scalable .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Phenyltriazolo[4,5-f]quinoxalin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoxalines and triazoloquinoxalines, which exhibit enhanced biological activities .

Scientific Research Applications

2-Phenyltriazolo[4,5-f]quinoxalin-7-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenyltriazolo[4,5-f]quinoxalin-7-amine involves its interaction with various molecular targets, including enzymes and receptors. For instance, it acts as an inhibitor of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism . The compound binds to the active sites of these enzymes, inhibiting their activity and thus exerting its biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

2-phenyltriazolo[4,5-f]quinoxalin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N6/c15-12-8-16-13-10(17-12)6-7-11-14(13)19-20(18-11)9-4-2-1-3-5-9/h1-8H,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUKLPOUDNOXEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=C3C=CC4=NC(=CN=C4C3=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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